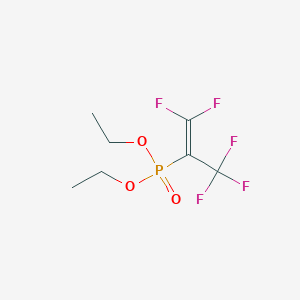
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate is a chemical compound with the molecular formula C7H10F5O3P It is a fluorinated phosphonate ester, characterized by the presence of five fluorine atoms attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene. One common method is the addition of diethyl phosphite to 1,1,3,3,3-pentafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound yields phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate involves its interaction with molecular targets through its fluorinated and phosphonate functional groups. These interactions can lead to the modulation of enzyme activity, alteration of biochemical pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate include other fluorinated phosphonates and fluorinated alkenes, such as:
- Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate
- 1,2,3,3,3-Pentafluoropropene
- 1,1,1,3,3-Pentafluoropropane
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of fluorine atoms and the presence of the phosphonate ester group. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
80982-75-8 |
|---|---|
Molekularformel |
C7H10F5O3P |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1,1,3,3,3-pentafluoroprop-1-ene |
InChI |
InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)5(6(8)9)7(10,11)12/h3-4H2,1-2H3 |
InChI-Schlüssel |
LQXJKTIACUSKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C(F)F)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


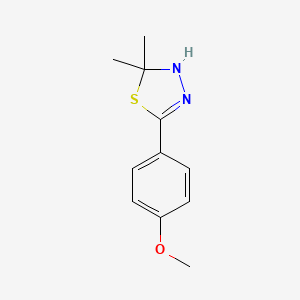
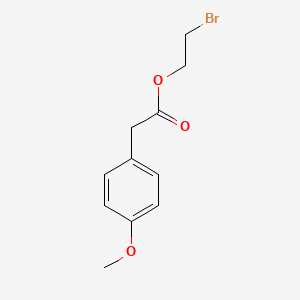


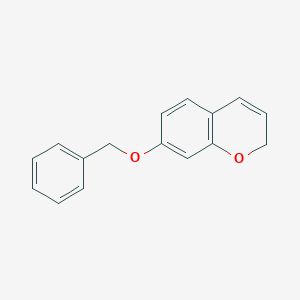

![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


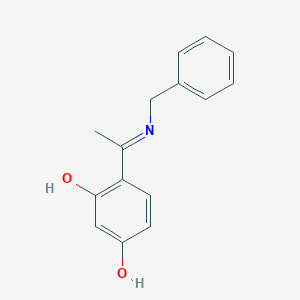
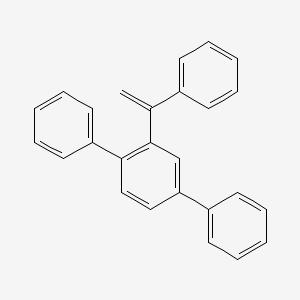
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
